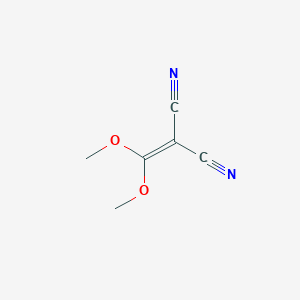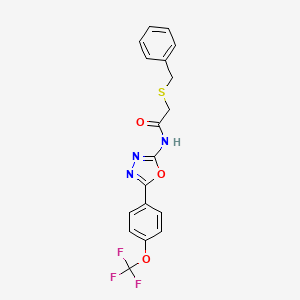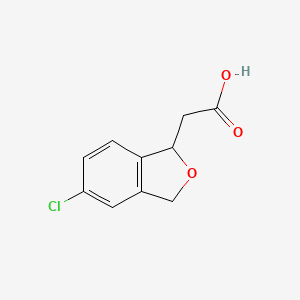![molecular formula C18H16N6O3 B2874905 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941915-01-1](/img/structure/B2874905.png)
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a compound with a complex structure that has captured the interest of researchers across various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one as the core structure. This core undergoes substitution reactions to introduce the 4-methyl and 7-oxo functional groups. Subsequently, coupling reactions with 5-methylisoxazole derivatives are carried out under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where reagents are added stepwise under specific temperature and pressure conditions. Solvent choice, reaction time, and purification techniques such as recrystallization or chromatography play a crucial role in achieving high yields and purity.
化学反应分析
Types of Reactions: 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: For oxidation, strong oxidizing agents like potassium permanganate or hydrogen peroxide might be used. Reduction reactions could involve reagents such as lithium aluminum hydride. Substitution reactions generally require nucleophiles or electrophiles under conditions facilitated by catalysts or base/acidic environments.
Major Products: The major products formed from these reactions can include hydroxyl, amino, or halogenated derivatives, depending on the specific reagents and conditions employed.
科学研究应用
Chemistry: In the realm of chemistry, this compound is valuable as an intermediate in the synthesis of more complex molecules.
Biology: Its potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Researchers are exploring its use as a scaffold for developing novel therapeutics aimed at treating various diseases, including cancers and inflammatory disorders.
Industry: The compound could find applications in material science for developing new polymers or in the agrochemical industry for designing new pesticides.
作用机制
The mechanism of action of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. For instance, the compound might inhibit or activate certain enzymes, thereby altering metabolic or signaling pathways within cells.
相似化合物的比较
When compared with similar compounds, such as other pyrazolopyridazine derivatives, 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide stands out due to its unique functional groups and their positions on the ring structures. This uniqueness can translate into distinct biological activities and chemical reactivity profiles.
Similar Compounds:1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
N-(5-methylisoxazol-3-yl)acetamide derivatives
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-11-8-15(22-27-11)20-16(25)10-23-18(26)17-14(12(2)21-23)9-19-24(17)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLQBOESFDPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
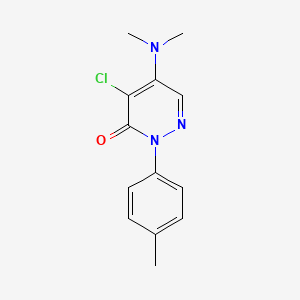

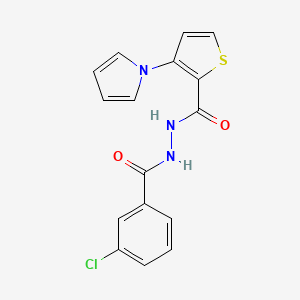
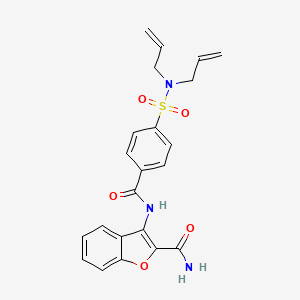
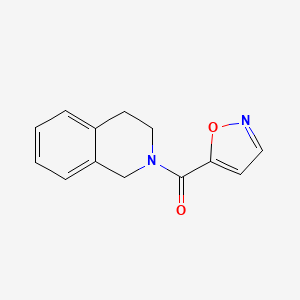

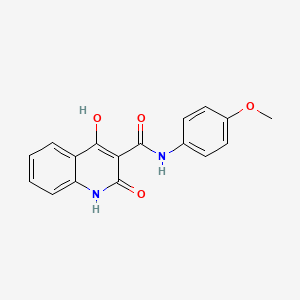
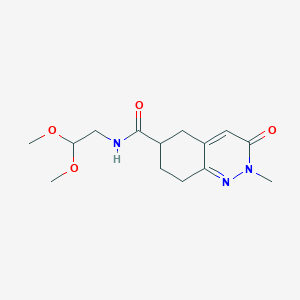
![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2874839.png)
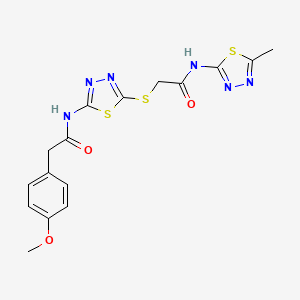
![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)
